1,3-diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate
Overview
Description
1,3-Diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate is an organic compound with the molecular formula C15H19FO4 This compound is characterized by the presence of a fluorophenyl group attached to a propanedioate backbone
Preparation Methods
The synthesis of 1,3-diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate typically involves the esterification of propanedioic acid derivatives with appropriate alcohols in the presence of acid catalysts. One common method involves the reaction of 3-fluorobenzyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ester compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1,3-Diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing or reducing agents, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s chemical properties make it useful in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1,3-diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1,3-Diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate can be compared with other similar compounds, such as:
1,3-Diethyl 2-[(4-fluorophenyl)methyl]-2-methylpropanedioate: This compound has a fluorine atom at the para position of the phenyl ring, which may result in different chemical and biological properties.
1,3-Diethyl 2-[(3-chlorophenyl)methyl]-2-methylpropanedioate: The presence of a chlorine atom instead of fluorine can lead to variations in reactivity and biological activity.
1,3-Diethyl 2-[(3-bromophenyl)methyl]-2-methylpropanedioate: The bromine atom can influence the compound’s properties, making it suitable for different applications.
The uniqueness of this compound lies in the presence of the fluorophenyl group, which imparts specific chemical and biological characteristics that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO4/c1-4-19-13(17)15(3,14(18)20-5-2)10-11-7-6-8-12(16)9-11/h6-9H,4-5,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUAMFMREMKACT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=CC=C1)F)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145354 | |
Record name | Propanedioic acid, 2-[(3-fluorophenyl)methyl]-2-methyl-, 1,3-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801145354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443980-96-8 | |
Record name | Propanedioic acid, 2-[(3-fluorophenyl)methyl]-2-methyl-, 1,3-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedioic acid, 2-[(3-fluorophenyl)methyl]-2-methyl-, 1,3-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801145354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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